![molecular formula C8H8F3NS B13929142 2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13929142.png)
2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is a heterocyclic compound that contains a trifluoromethyl group attached to a tetrahydrothieno[3,2-C]pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor. For example, the trifluoromethylation of 4-iodobenzene can be used to prepare 4-(Trifluoromethyl)pyridine . Another method involves the reaction of pentafluoropyridine with the CF3S¯ anion, generated from F2C=S or its trimer, and cesium fluoride at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts such as iron fluoride. This method allows for the simultaneous chlorination and fluorination of the precursor, resulting in the desired product in good yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophilic CF3 sources such as Togni Reagent I for trifluoromethylation, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated derivatives, while oxidation and reduction reactions yield oxidized and reduced forms of the compound, respectively .
Applications De Recherche Scientifique
2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine has several scientific research applications:
Biology: It is studied for its potential biological activities and interactions with biological targets.
Industry: It is used in the synthesis of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)pyridine
- 2-(Trifluoromethyl)nicotinic acid
- Trifluoromethyl-substituted pyrazolo[4,3-c]pyridines
Uniqueness
2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is unique due to its specific ring structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H8F3NS |
|---|---|
Poids moléculaire |
207.22 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C8H8F3NS/c9-8(10,11)7-3-5-4-12-2-1-6(5)13-7/h3,12H,1-2,4H2 |
Clé InChI |
KFYMGPSNSLNQSL-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1SC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid](/img/structure/B13929065.png)
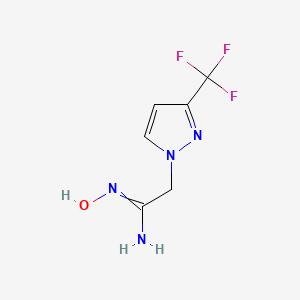
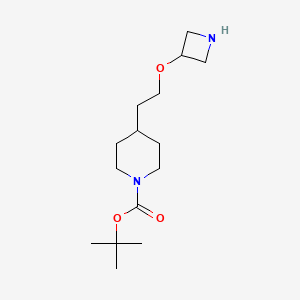
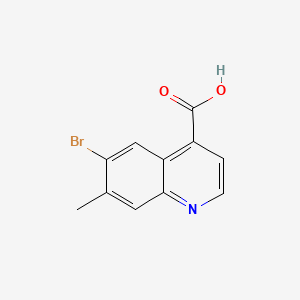
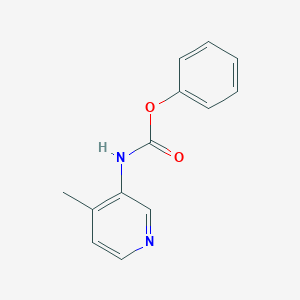
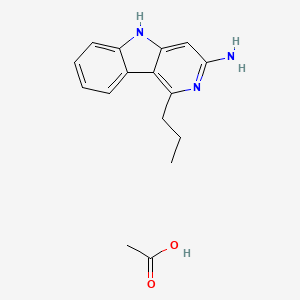
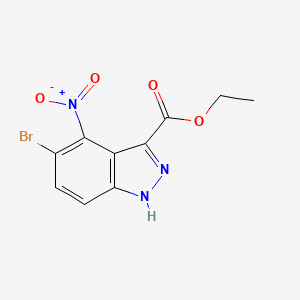
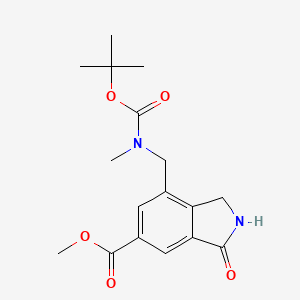
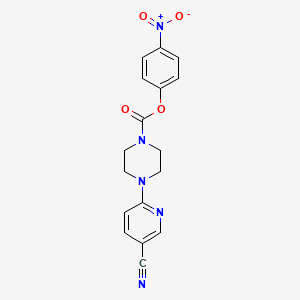
![1-Chloro-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13929115.png)
![7,8-dichloroImidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13929119.png)
![Spiro[3.6]decane-1,3-dione](/img/structure/B13929124.png)
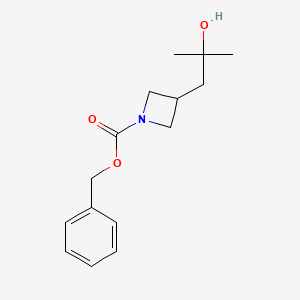
![4,6-Dichloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929127.png)
